di-tert-Butylchlorosilane

Catalog No.
S1899162
CAS No.
56310-18-0
M.F
C8H18ClSi
M. Wt
177.76 g/mol
Availability
In Stock
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di-tert-Butylchlorosilane

CAS Number

56310-18-0

Product Name

di-tert-Butylchlorosilane

Molecular Formula

C8H18ClSi

Molecular Weight

177.76 g/mol

InChI

InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3

InChI Key

PRWJWJFNTJLFKK-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)Cl

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)Cl

Organic Synthesis

Di-tert-butylchlorosilane serves as a valuable precursor for the synthesis of diverse organosilicon compounds. Its reactive silicon-chlorine bond readily undergoes substitution reactions with various nucleophiles, enabling the introduction of desired functional groups onto the silicon center. For instance, researchers have utilized di-tert-butylchlorosilane for the synthesis of:

  • Silylated heterocycles: These are organic compounds containing a ring structure with at least one silicon atom. Di-tert-butylchlorosilane can be used to introduce silyl groups onto aromatic and heteroaromatic rings, leading to the development of novel functional materials with specific properties [].
  • Silyl enol ethers: These are important intermediates in organic synthesis, employed in aldol reactions and other carbon-carbon bond-forming reactions. Di-tert-butylchlorosilane reacts with enolates to generate silyl enol ethers with good stability and reactivity [].

Silicone Polymer Synthesis

Di-tert-butylchlorosilane can be used as a starting material for the preparation of various silicone polymers. The tert-butyl groups ([(CH3)3C]-) attached to the silicon atom act as bulky protecting groups, influencing the polymerization process and final polymer properties. Researchers have explored di-tert-butylchlorosilane for the synthesis of:

  • Silicone elastomers: These are elastic polymers with a wide range of applications in various industries. By controlling the reaction conditions and incorporating other monomers, di-tert-butylchlorosilane can be used to design silicone elastomers with desired mechanical properties [].
  • Silicone resins: These are hard, thermosetting polymers used in coatings and composites. Di-tert-butylchlorosilane can be a component in the synthesis of silicone resins, offering specific thermal and mechanical characteristics [].

Di-tert-butylchlorosilane is an organosilicon compound characterized by the presence of two tert-butyl groups and one chlorine atom attached to a silicon atom. Its chemical formula is C8H18ClSi\text{C}_8\text{H}_{18}\text{ClSi} and it is often utilized as a reagent in organic synthesis due to its ability to selectively silylate alcohols and diols. The compound is recognized for its stability and reactivity, making it a valuable intermediate in various

DTBCS is a flammable liquid that can irritate the skin and eyes. It reacts violently with water, releasing hydrochloric acid fumes.

  • Safety Concerns:
    • Flammability
    • Skin and eye irritant
    • Reacts violently with water
Safety Data Sheet

Detailed safety information can be found on the product safety data sheets provided by chemical suppliers.

Citation:

, including:

  • Silylation Reactions: It is used for the selective silylation of internal alcohols or diols, which enhances the stability and reactivity of the resulting compounds .
  • Oxidation Reactions: The compound acts as an oxidizing agent, capable of converting guanine to other derivatives, indicating its potential in biochemical applications .
  • Diels-Alder Reactions: It can be linked with reactive dienes and dienopiles, allowing for controlled intramolecular Diels-Alder reactions .

Several synthesis methods for di-tert-butylchlorosilane are documented:

  • Grignard Reaction: This method involves reacting dichlorosilane with tert-butyllithium or tert-butyl chloride in the presence of magnesium chips, producing di-tert-butylsilane as an intermediate .
  • Catalytic Chlorination: A more environmentally friendly approach utilizes dichloromethane as a chlorine source instead of carbon tetrachloride, significantly reducing toxicity and production costs .
  • Direct Chlorination: Tert-butylsilane can be chlorinated directly under controlled conditions to yield di-tert-butylchlorosilane with high selectivity .

Di-tert-butylchlorosilane finds various applications across different fields:

  • Organic Synthesis: It serves as a reagent for silylation reactions, enhancing the stability of organic compounds .
  • Polymer Chemistry: The compound is used in the synthesis of siloxane polymers and other silicone-based materials.
  • Pharmaceuticals: Its ability to modify functional groups makes it useful in drug development processes.

Di-tert-butylchlorosilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

CompoundStructureUnique Features
Di-tert-butyldimethoxysilaneC8H18O2Si\text{C}_8\text{H}_{18}\text{O}_2\text{Si}Used as a reducing agent; more reactive than chlorosilane .
TriethylsilaneC6H15Si\text{C}_6\text{H}_{15}\text{Si}More volatile; used in hydrosilylation reactions .
DimethylchlorosilaneC2H6ClSi\text{C}_2\text{H}_6\text{ClSi}Simpler structure; commonly used for silylation but less sterically hindered than di-tert-butylchlorosilane .

Uniqueness of Di-tert-Butylchlorosilane

Di-tert-butylchlorosilane stands out due to its sterically hindered structure, which allows for selective reactions that are not possible with less bulky compounds. This makes it particularly valuable in organic synthesis where selectivity is crucial.

The study of organosilicon compounds began with Friedel and Crafts’ synthesis of tetraethylsilane in 1863. However, systematic exploration of silicon-carbon bond chemistry gained momentum in the early 20th century under Kipping, who pioneered Grignard-based synthesis of organosilanes. Di-tert-butylchlorosilane, specifically, was later developed as a specialized silylating agent. Its synthesis leverages the reactivity of silicon tetrachloride with tert-butyllithium or chlorination of di-tert-butylsilane, reflecting advancements in organometallic chemistry.

Structural Characteristics and Nomenclature

The compound’s molecular formula, C₈H₁₉ClSi, features a silicon atom bonded to two bulky tert-butyl groups and one chlorine atom. This steric environment enhances stability and directs regioselectivity in reactions. Key identifiers include:

  • IUPAC Name: Chlorobis(1,1-dimethylethyl)silane.
  • SMILES: CC(C)(C)[Si](C(C)(C)C)Cl.
  • Molecular Weight: 178.77 g/mol.

Physical properties such as a boiling point of 82–84°C/45 mmHg and density of 0.884 g/mL underscore its volatility and handling requirements.

PropertyValueSource
Molecular FormulaC₈H₁₉ClSi
Boiling Point82–84°C/45 mmHg
Density0.884 g/mL
Flash Point39°C

Role in Modern Synthetic Organic Chemistry

Di-tert-butylchlorosilane excels as a silylating agent due to its stability under chromatographic conditions and ability to protect hydroxy groups in complex molecules. Its use in intramolecular hydrogen transfer reactions, as demonstrated by Curran and colleagues, highlights its utility in synthesizing strained cyclic structures.

The direct chlorination of di-tert-butylsilane represents one of the most efficient and widely employed synthetic approaches for producing di-tert-butylchlorosilane. This method typically utilizes carbon tetrachloride as the chlorinating agent in the presence of palladium dichloride catalyst, achieving yields of approximately 85% [1] [5]. The reaction proceeds under thermal conditions, typically requiring temperatures between 100-150°C [6].

The mechanistic pathway involves the activation of the silicon-hydrogen bond through coordination with the palladium catalyst, followed by chlorine atom transfer from carbon tetrachloride [7]. Computational studies have demonstrated that this process follows a Friedel-Crafts-type mechanism, where the palladium center facilitates the formation of a silyl cation intermediate that subsequently undergoes nucleophilic attack by chloride [8]. The reaction can be represented as:

(t-Bu)2SiH2 + CCl4 → (t-Bu)2SiClH + CHCl3

The selectivity of this transformation is influenced by the steric bulk of the tert-butyl substituents, which favor monochlorination over dichlorination [6]. Studies have shown that the presence of bulky tert-butyl groups increases the silicon-carbon bond lengths and widens the carbon-silicon-carbon bond angles by approximately 11.1 degrees relative to dichlorodimethylsilane [5].

Industrial applications of this method benefit from the readily available starting materials and the ability to control the degree of chlorination through reaction stoichiometry [9]. The palladium catalyst can be recovered and recycled, making this approach economically viable for large-scale production [7]. Alternative metal catalysts, including iron trichloride and nickel dichloride, have also been investigated, with iron-based systems showing promising results in acetyl chloride-mediated chlorinations [8] [10].

Grignard Reagent-Mediated Approaches

Grignard reagent-mediated synthesis provides a highly versatile and efficient route to di-tert-butylchlorosilane, offering excellent control over reaction selectivity and product distribution. This methodology involves the formation of tert-butylmagnesium chloride from tert-butyl chloride and magnesium metal, followed by reaction with silicon tetrachloride or trichlorosilane [11] [12].

The standard procedure commences with the preparation of the Grignard reagent under strictly anhydrous conditions. Magnesium chips (2.1 equivalents) are activated in anhydrous tetrahydrofuran, followed by the dropwise addition of tert-butyl chloride at temperatures maintained below 50°C [11]. The reaction mixture is subsequently heated to 50-52°C for two hours to ensure complete Grignard reagent formation.

The second step involves the careful addition of the silicon electrophile to the preformed Grignard reagent at reduced temperatures. When utilizing silicon tetrachloride, the reaction is typically conducted at -5 to -8°C in tetrahydrofuran solvent, achieving yields ranging from 74 to 98% [11] [12]. The temperature control is critical to prevent decomposition of the organometallic intermediate and to maximize product selectivity.

t-BuCl + Mg → t-BuMgCl
2 t-BuMgCl + SiCl4 → (t-Bu)2SiCl2 + 2 MgCl2

An alternative approach employs trichlorosilane as the silicon source, which requires slightly elevated temperatures (50-52°C) but offers comparable yields of 86-98% [11]. This modification provides access to both mono- and dichlorinated products depending on the stoichiometry employed.

The mechanistic pathway involves nucleophilic substitution at the silicon center, with the carbon-silicon bond formation occurring through an SN2-like mechanism [13]. The steric hindrance of the tert-butyl groups necessitates careful optimization of reaction conditions to achieve optimal yields. Recent studies have demonstrated that copper cyanide can serve as an effective additive to enhance the coupling efficiency and reduce side reactions .

SN1 Reaction Pathways Using tert-Butanol and Hydrogen Chloride

The synthesis of di-tert-butylchlorosilane through SN1 reaction pathways represents an alternative approach that leverages the stability of tertiary carbocations. While direct application to silicon chemistry is limited, the principles governing tert-butyl chloride formation from tert-butanol and hydrogen chloride provide mechanistic insights applicable to silicon-based transformations [15] [16].

The SN1 mechanism proceeds through initial protonation of the tert-butanol substrate, forming a tert-butyloxonium ion intermediate. This species subsequently undergoes unimolecular dissociation to generate a tertiary carbocation, which represents the rate-determining step of the transformation [16]. The carbocation intermediate then rapidly combines with chloride ion to form the final product.

(CH3)3COH + HCl → (CH3)3COH2+ + Cl-
(CH3)3COH2+ → (CH3)3C+ + H2O
(CH3)3C+ + Cl- → (CH3)3CCl

The stability of the tertiary carbocation, enhanced by hyperconjugation effects, facilitates this transformation under relatively mild conditions [15]. The electron-donating nature of the three methyl groups provides stabilization through sigma-bond delocalization, making the SN1 pathway thermodynamically favorable.

In the context of silicon chemistry, similar principles apply to the formation of silyl cations, although the lower electronegativity of silicon compared to carbon results in increased covalent character in silicon-carbon bonds [17]. The application of SN1-type mechanisms to organosilicon synthesis often requires the presence of Lewis acid catalysts to facilitate silicon-leaving group bond cleavage.

Contemporary research has explored the use of tert-butanol derivatives in silicon-based transformations, particularly in the context of silyl ether formation and protecting group chemistry [18]. The mild reaction conditions and high selectivity associated with SN1 pathways make this approach attractive for sensitive substrates, although the requirement for acidic conditions may limit its applicability in certain synthetic contexts.

Metal-Catalyzed Reactions and Industrial Production Techniques

Metal-catalyzed approaches to di-tert-butylchlorosilane synthesis have emerged as highly efficient and scalable methods, particularly suited for industrial production. These methodologies leverage the unique reactivity of transition metal complexes to facilitate silicon-hydrogen bond activation and subsequent chlorination under mild conditions [8] [10].

Iron-catalyzed chlorination represents a particularly promising approach, utilizing iron trichloride or iron acetylacetonate in combination with acetyl chloride as the chlorine source [8]. This method operates at room temperature with catalyst loadings as low as 0.5-2 mol%, achieving yields between 50-93% depending on the substrate [10]. The reaction mechanism involves the formation of an iron tetrachloride anion through acetyl chloride activation, followed by nucleophilic attack of the silicon-hydrogen bond on the acyl cation intermediate.

R3SiH + CH3COCl + FeCl3 → R3SiCl + CH3CHO + FeCl3

The mechanistic pathway closely resembles Friedel-Crafts acylation, with the initial dissociation of chlorine from acetyl chloride generating the reactive acyl cation [8]. This intermediate undergoes nucleophilic substitution with the silane, forming a planar silyl cation that is subsequently chlorinated by the iron tetrachloride counterion. The regeneration of the iron catalyst ensures high turnover numbers and excellent atom economy.

Industrial production techniques often employ fluidized bed reactors to optimize heat and mass transfer during the chlorination process [19]. Mathematical modeling studies have demonstrated that precise control of superficial gas velocity is critical for maintaining optimal reaction conditions. The apparent gas velocity should be maintained at 0.10-0.12 m/s during the induction period and increased to 0.25-0.28 m/s during the stable reaction phase [19].

Catalyst lifetime considerations are paramount in industrial applications, with ternary copper catalysts typically exhibiting operational lifespans of 50-60 hours under optimized conditions [19]. The catalyst mixing ratio significantly influences both activity and longevity, with optimal performance achieved at loadings of 2.0-2.5% [19].

Alternative metal-catalyzed approaches have explored the use of gallium-based systems for silicon-oxygen bond activation in silicone depolymerization reactions [20]. These heterobimetallic catalyst systems, combining boron trichloride with gallium trichloride, achieve near-quantitative conversion of siloxane bonds to chlorosilanes under ambient conditions [20]. While not directly applicable to di-tert-butylchlorosilane synthesis from hydrosilanes, these methodologies demonstrate the potential for expanding metal-catalyzed silicon chemistry.

The development of supported catalyst systems has enhanced the practical applicability of metal-catalyzed methods [7]. Polymer-supported palladium catalysts, incorporating polysiloxane backbones functionalized with phosphine ligands, provide excellent thermal and mechanical stability while maintaining high catalytic activity [8]. These heterogeneous systems facilitate product separation and catalyst recovery, addressing key concerns in industrial implementation.

Contemporary research continues to explore novel metal-catalyzed pathways, including electrochemical approaches that generate silyl radicals through reductive cleavage of silicon-chlorine bonds [21]. While these methods are primarily applied to carbon-silicon bond formation, the fundamental principles may be adaptable to chlorosilane synthesis through reverse electron transfer processes.

SN1 Mechanism in tert-Butylhalosilane Formation

The formation of tert-butylhalosilanes, including di-tert-butylchlorosilane, proceeds predominantly through substitution nucleophilic unimolecular (SN1) mechanisms due to the stabilizing effects of tertiary alkyl groups [1] [2]. The SN1 mechanism in silicon chemistry differs fundamentally from analogous carbon systems due to the unique electronic properties of silicon centers.

In tert-butylhalosilane formation, the reaction initiates with the ionization of the leaving group, generating a silicon-centered cation. Unlike carbon-centered carbocations, silicon cations are stabilized through hyperconjugation with adjacent carbon-hydrogen bonds and the expanded d-orbital availability [3] [4]. The rate-determining step involves heterolytic cleavage of the silicon-halogen bond, followed by rapid nucleophilic attack.

Kinetic Parameters for SN1-Type Mechanisms:

CompoundTemperature Range (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)
tert-Butyl Chloride297-3633.25 × 10⁻¹⁰~0 (temperature independent)
Di-tert-butylchlorosilane400-580Variable with temperatureVariable
Chlorosilylene (ClSiH)297-40710⁻¹⁴ to 10⁻¹³12.57 ± 1.64
Trichlorosilane400-580First order in TCSVariable

The mechanism proceeds through formation of a positively charged silicon intermediate with trigonal planar geometry around the silicon center [1]. The incomplete octet and positively charged silicon center renders this intermediate highly reactive toward nucleophiles. Studies on chlorosilylene (ClSiH) reactions demonstrate that silicon-centered electrophiles exhibit markedly different reactivity patterns compared to their carbon analogues [5] [6].

Experimental evidence from time-resolved kinetic studies reveals that silicon-hydrogen bond activation occurs on significantly faster timescales (4.4 picoseconds) compared to carbon-hydrogen bond breaking (230 nanoseconds) [7] [8]. This enhanced reactivity stems from the weaker silicon-hydrogen bond strength (approximately 384 kJ/mol) compared to carbon-hydrogen bonds [9].

Electrophilic Substitution at Silicon Centers

Electrophilic substitution reactions at silicon centers in di-tert-butylchlorosilane systems follow associative mechanisms distinct from classical electrophilic aromatic substitution [10]. Silicon's ability to expand its coordination sphere enables formation of pentacoordinate intermediates through nucleophilic attack, followed by elimination of the leaving group.

Electrophilic Substitution Parameters:

SystemEnergy Barrier (kcal/mol)Mechanism TypeSelectivity Factor
Silicon center electrophilic substitution4.9-9.2Associative/DissociativeInversion vs Retention
Carbon-silicon bond stabilization2-4HyperconjugationStabilization strength
β-Silicon effect in cations3-6HyperconjugationPosition preference
Wheland intermediate formation5-15Electrophilic aromatic substitutionRegioselectivity

The mechanism involves initial formation of an association complex via nucleophilic approach to the silicon center. Two distinct pathways emerge: retention of configuration through Berry-like pseudorotation, and inversion of configuration through axial attack and reorganization [10]. The energy barriers for these processes range from 4.9 to 9.2 kcal/mol, with the inversion pathway typically favored energetically.

Computational studies using density functional theory calculations reveal that silicon centers prefer associative mechanisms due to their lower electronegativity compared to carbon [11]. The stabilization provided by hyperconjugation with β-positioned carbon-silicon bonds contributes 2-4 kcal/mol to overall reaction energetics [12] [13].

Steric Effects on Reaction Selectivity and Byproduct Formation

The bulky tert-butyl substituents in di-tert-butylchlorosilane exert profound steric effects on reaction selectivity and byproduct formation patterns [14] [15]. Steric parameters, quantified using Charton values, directly correlate with both thermodynamic and kinetic selectivity.

Steric Effects on Reaction Outcomes:

Silane TypeSteric Parameter (Charton)Selectivity (%)Byproduct Formation
Di-tert-butylchlorosilaneHigh (tert-butyl groups)92-96Minimal
Geminal bis(silane)Very High>95 (exo)Very Low
TrialkylsilanesMedium to High75-90Moderate
ChlorosilanesLow to Medium60-85Significant

Studies on geminal bis(silane) systems demonstrate exceptional exo-selectivity (>95%) in Diels-Alder reactions, attributed to effective shielding of diene approach trajectories [14] [16]. The bulky di-tert-butyl groups create a steric environment that strongly disfavors endo-approach geometries, leading to unprecedented levels of stereochemical control.

Mechanistic investigations reveal that steric effects operate through multiple pathways: direct steric clash in transition states, conformational restriction of reactive intermediates, and modification of orbital overlap patterns [15]. The influence extends beyond simple size effects to include electronic perturbations arising from steric compression.

Byproduct formation in di-tert-butylchlorosilane reactions remains minimal due to the stabilizing influence of tertiary alkyl groups and reduced propensity for competitive side reactions [17] [18]. This contrasts sharply with less sterically encumbered chlorosilanes, which exhibit significant byproduct formation through radical chain mechanisms and oligomerization pathways.

Catalytic Pathways in Intermolecular C-H Silylation

Catalytic carbon-hydrogen silylation represents a rapidly developing methodology for incorporating silicon functionality into organic molecules through direct bond activation [19] [20]. Di-tert-butylchlorosilane serves as both substrate and synthetic intermediate in these transformations.

Catalytic Systems for C-H Silylation:

Catalyst SystemTemperature (°C)Yield (%)Selectivity TypeMechanism
Rhodium-phosphine complexes60-12070-95RegioselectiveOxidative addition/Reductive elimination
Iridium NHC complexes80-15060-90EnantioselectiveC-H activation/Silyl insertion
Palladium systems100-18050-85Site-selectiveCoordination/Insertion
Iron/Cobalt catalysts120-20040-75Functional group selectiveRadical pathways

Rhodium-catalyzed silylation mechanisms proceed through well-defined elementary steps involving oxidative addition of carbon-hydrogen bonds to rhodium(I) centers, followed by reductive elimination to form carbon-silicon bonds [19] [21]. The rate-limiting step varies with substrate and ligand environment, with studies revealing either carbon-hydrogen bond cleavage or hydrogen acceptor reduction as kinetically determining.

Mechanistic studies demonstrate that rhodium silyl dihydride complexes serve as catalyst resting states, with equilibrium concentrations dependent on silane and hydrogen acceptor concentrations [20] [22]. Kinetic isotope effects (KIE = 1.21 with deuterated silanes) provide evidence for carbon-hydrogen bond involvement in rate-determining processes [23].

Iridium-based systems enable enantioselective carbon-hydrogen silylation through chiral ligand control [24] [25]. These processes proceed via concerted metalation-deprotonation mechanisms, with stereoselectivity arising from steric interactions between substrate and chiral ligand environments in selectivity-determining transition states.

Recent developments in iron and cobalt catalysis introduce alternative mechanistic paradigms based on radical intermediates [26] [27]. These systems operate through single-electron transfer processes, generating carbon-centered radicals that subsequently react with silicon electrophiles. While yields remain moderate compared to precious metal catalysts, these approaches offer complementary selectivity patterns and enhanced functional group tolerance.

Computational investigations reveal fundamental differences between silicon and carbon in transition metal catalysis [28] [29]. Silicon's expanded valence shell and reduced electronegativity compared to carbon enable formation of stable silyl-metal bonds with distinct electronic properties. These characteristics manifest in altered reductive elimination barriers and modified regioselectivity patterns in carbon-hydrogen functionalization processes.

Wikipedia

Di-tert-Butylchlorosilane

Dates

Last modified: 08-16-2023

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